2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide
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Overview
Description
2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, a trifluoromethylphenyl group, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Trifluoromethylphenyl Group: This step often involves a nucleophilic substitution reaction where a trifluoromethylphenyl halide reacts with the pyrrolidine derivative.
Amidation: The final step involves the formation of the amide bond, typically through a reaction between the chlorinated pyrrolidine derivative and a suitable amine or ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable for creating products with specific desired characteristics.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide depends on its interaction with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]ethyl]propanamide
- 2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-yl]propanamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide may exhibit unique biological activities due to the specific positioning of the trifluoromethyl group and the pyrrolidine ring. These structural features can influence its binding affinity to biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2-chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O/c1-9(15)13(21)19-10-6-7-20(8-10)12-5-3-2-4-11(12)14(16,17)18/h2-5,9-10H,6-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSFCYPKQILHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C2=CC=CC=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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